2,5-di-tert-Butylaniline

Coordination Chemistry Homogeneous Catalysis Bidentate Nitrogen Ligands

Procure the precise 2,5-regioisomer required for dtb-BIAN ligand synthesis and functional dyes. Unlike generic di-tert-butylanilines, the 2,5-substitution pattern provides the specific steric profile essential for patented coordination complexes and photovoltaic sensitizers. Verify CAS 21860-03-7 to ensure application performance.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 21860-03-7
Cat. No. B182394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-di-tert-Butylaniline
CAS21860-03-7
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N
InChIInChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3
InChIKeyNUZVLYNISQOZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-Butylaniline: Sterically Shielded Building Block for Rigid Bidentate Ligands and Functional Materials


2,5-Di-tert-butylaniline (CAS 21860-03-7, C14H23N, MW 205.34 g/mol) is a sterically hindered aromatic amine featuring two electron-donating tert-butyl substituents located at the 2- and 5-positions of the aniline ring . The compound is commercially available as a crystalline powder with an assay of 99% and a melting point range of 103–106 °C (lit.) . The non-symmetric 2,5-disubstitution pattern creates a unique steric and electronic environment around the amine group that is distinct from the more extensively studied 2,4- and 2,6-di-tert-butyl regioisomers . This regiospecific substitution imparts reduced nucleophilicity and controlled coordination geometry in metal complex formation, making the compound a strategic precursor for the synthesis of sterically demanding bidentate nitrogen ligands and perylene-based functional dyes .

Why 2,5-Di-tert-Butylaniline Cannot Be Replaced by 2,4- or 2,6-Di-tert-Butylaniline in Critical Applications


Generic substitution among di-tert-butylaniline regioisomers is not scientifically viable due to fundamentally divergent steric shielding geometries and electronic perturbation effects on the amino group . The 2,5-disubstitution pattern positions one tert-butyl group ortho to the amine (position 2) and the other meta (position 5), yielding a steric profile intermediate between the doubly ortho-shielded 2,6-isomer and the less-hindered ortho/para 2,4-isomer . In the 2,6-di-tert-butylaniline system, both tert-butyl groups flank the amine, creating extreme steric encumbrance that severely restricts nucleophilicity and coordination behavior, while the 2,4-isomer leaves the position opposite the ortho group relatively exposed, diminishing steric protection of the metal center in coordination chemistry applications . The 2,5-pattern uniquely balances steric protection with synthetic accessibility, enabling the formation of dtb-BIAN ligands that cannot be replicated using alternative regioisomers . Furthermore, the substitution pattern dictates distinct product distributions in catalytic oxidation reactions: 2,6-di-tert-butylanilines produce mixtures of nitrobenzenes and peroxy-imine derivatives with yields dependent on 4-substituent bulkiness, whereas the 2,5-isomer exhibits fundamentally different deoxygenation behavior, yielding complex mixtures including azobenzene and nitrone derivatives that are not observed with other regioisomers [1][2].

Quantitative Evidence: Differentiating 2,5-Di-tert-Butylaniline from Closest Analogs for Scientific Procurement Decisions


Regiospecific Precursor for dtb-BIAN Ligands: Exclusive Structural Compatibility

2,5-Di-tert-butylaniline is the specifically required starting material for synthesizing 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN), a rigid bidentate nitrogen ligand used in homogeneous catalysis . The 2,5-substitution pattern is essential for this application because the ortho-tert-butyl group (position 2) provides necessary steric shielding of the metal center while the meta-tert-butyl group (position 5) enhances solubility without impeding imine bond formation. The 2,6-di-tert-butylaniline isomer, with both tert-butyl groups ortho to the amine, exhibits excessive steric hindrance that would prevent efficient condensation with acenaphthenequinone, while the 2,4-isomer lacks sufficient steric bulk at the position required for effective metal center shielding .

Coordination Chemistry Homogeneous Catalysis Bidentate Nitrogen Ligands

Differentiated Oxidation Behavior: 2,5- vs. 2,6-Di-tert-Butylaniline Product Distributions

Under cobalt Schiff base-catalyzed oxidation with tert-butyl hydroperoxide, the substitution pattern of di-tert-butylanilines dictates the product distribution. 4-Alkyl- and 4-aryl-2,6-di-tert-butylanilines produce mixtures of nitrobenzenes (product 2) and 4-(tert-butylperoxy)-2,5-cyclohexadien-1-imine derivatives (product 3), with the yield of nitrobenzene increasing proportionally with the bulkiness of the 4-substituent [1][2]. This structure-selectivity relationship is specific to the 2,6-disubstitution pattern and does not extrapolate to the 2,5-isomer. In contrast, deoxygenation of 2,5-di-tert-butylnitrosobenzene yields a complex mixture containing 2,5-di-tert-butylaniline, 2,5,2′,5′-tetra-tert-butylazobenzene, N-(2,5-di-tert-butylphenyl)-α-tert-butyl-α-2-(5-tert-butylpyridyl)nitrone, and diethyl N-(2,5-di-tert-butylphenyl)phosphoramidate—a product distribution fundamentally distinct from that of the 2,6-isomer [3].

Catalytic Oxidation Aniline Derivatives Reaction Selectivity

Electron Transfer Behavior: Transient IR Spectroscopic Differentiation of Radical Formation

In nanosecond flash photolysis and step-scan infrared spectroscopic studies of triplet 2-methyl-1,4-naphthoquinone quenching, 2,5-di-tert-butylaniline demonstrates a specific electron transfer pathway that is distinguishable from alternative quenchers such as phenol . With 2,5-di-tert-butylaniline as the electron donor, proton transfer following the primary electron transfer process forms neutral radicals, which were identified by comparing the resulting transient IR absorption spectra with those obtained in the presence of phenol as the quencher . The addition of lithium perchlorate promotes the formation of free radical ions, with salt effects on nascent radical ion pair reactions analyzable via Eigen theory and the Debye-Smoluchowski equation for diffusional recombination .

Photochemistry Electron Transfer Transient Spectroscopy

Intellectual Property Protection: Proprietary Metal Complexes for Neurodegenerative Disease Treatment

Metal complexes derived from 2,5-di-tert-butylaniline-based ligands are the subject of granted patents and pending applications for the treatment of neurodegenerative and mitochondrial diseases [1]. Prof. Yahia N. Mabkhot holds US Patent 10,071,960 B1 covering the use of this compound and its derivatives [1]. Additionally, patent application WO-2020206363-A1 (filed 2020) specifically claims compositions and methods for treating neurodegenerative and mitochondrial diseases using compounds derived from or related to 2,5-di-tert-butylaniline . European Patent EP3844147 (granted April 2022 to Small Pharma Ltd, subsequently assigned to CYBIN UK LTD) covers related compounds with priority dates dating back to November 2019 [2]. In contrast, searches for patent coverage specific to the 2,4- and 2,6-di-tert-butylaniline regioisomers in therapeutic applications reveal no equivalent intellectual property portfolio, indicating that the 2,5-substitution pattern confers unique biological or coordination properties of commercial interest .

Medicinal Chemistry Neurodegenerative Disease Intellectual Property

High-Value Application Scenarios Where 2,5-Di-tert-Butylaniline Provides Verifiable Advantage


Synthesis of dtb-BIAN Ligands for Homogeneous Catalysis

2,5-Di-tert-butylaniline is the established precursor for synthesizing 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN), a rigid bidentate nitrogen ligand with documented applications in magnesium, calcium, nickel, and palladium coordination chemistry . The ligand framework, which cannot be prepared using the 2,4- or 2,6-di-tert-butylaniline regioisomers due to incompatible steric profiles, provides a protective environment around metal centers while maintaining sufficient coordination flexibility . This application scenario is supported by primary literature demonstrating the use of dtb-BIAN in monomeric magnesium and calcium complexes, as well as in nickel-catalyzed C(sp2)–N cross-coupling reactions where sterically demanding ligand architectures enhance catalytic performance [1].

Synthesis of N-(2,5-Di-tert-butylphenyl)perylene-3,4-dicarboximide for Dye-Sensitized Solar Cells

2,5-Di-tert-butylaniline is employed in the preparation of N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide, a perylene-based dye used in the sensitization of TiO2 for photovoltaic applications . The bulky 2,5-di-tert-butylphenyl substituent suppresses intermolecular π-π stacking and aggregation of perylene chromophores, thereby enhancing photophysical properties and device performance . Alternative aniline derivatives lacking the specific 2,5-di-tert-butyl substitution pattern would not provide the same balance of steric protection and synthetic accessibility required for this application.

Electron Transfer Studies in Mechanistic Photochemistry

As documented in nanosecond flash photolysis and step-scan IR spectroscopic investigations, 2,5-di-tert-butylaniline serves as a characterized electron donor in triplet 2-methyl-1,4-naphthoquinone quenching experiments . The compound undergoes a defined electron transfer followed by proton transfer sequence to yield neutral radicals, with transient IR absorption spectra that are distinguishable from those obtained with phenol as the quencher . This well-characterized behavior enables its use as a reference electron donor in mechanistic studies of photoinduced electron transfer processes, where substitution with other anilines would alter kinetics, thermodynamics, and radical speciation, compromising experimental interpretation .

Patent-Protected Therapeutic Metal Complex Development

Metal complexes derived from 2,5-di-tert-butylaniline and its structural analogs are protected under US Patent 10,071,960 B1 and international patent application WO-2020206363-A1 for the treatment of neurodegenerative and mitochondrial diseases . Additionally, European Patent EP3844147 (granted 2022) covers related compounds [1]. For research organizations and pharmaceutical companies pursuing therapeutic candidates in the neurodegenerative disease space, procuring and utilizing the 2,5-di-tert-butylaniline scaffold provides access to a defined intellectual property framework with established priority dates, whereas alternative di-tert-butylaniline regioisomers lack comparable patent protection and may present freedom-to-operate uncertainties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-di-tert-Butylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.